5-Nitro-2-(oxetan-3-yloxy)benzonitrile
Description
5-Nitro-2-(oxetan-3-yloxy)benzonitrile (CAS: 1467036-98-1) is a benzonitrile derivative featuring a nitro group at the 5-position and an oxetan-3-yloxy substituent at the 2-position of the aromatic ring. This compound is commercially available with a purity of ≥95% and is primarily utilized in pharmaceutical and materials science research . The nitro group confers electron-withdrawing properties, while the oxetane ring introduces steric and electronic effects that influence solubility, reactivity, and stability.
Properties
IUPAC Name |
5-nitro-2-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-4-7-3-8(12(13)14)1-2-10(7)16-9-5-15-6-9/h1-3,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUUSHOBHSBRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by the introduction of the nitro and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. Subsequent nitration and cyanation reactions introduce the nitro and benzonitrile groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzonitrile moiety can be hydrogenated to form corresponding amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to induce substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
5-Nitro-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related benzonitrile derivatives and their distinguishing features:
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs):
The nitro group in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or coupling reactions. The trifluoromethyl group (in 3-Nitro-5-(trifluoromethyl)benzonitrile and 5-Nitro-2-(trifluoromethyl)benzonitrile) further increases lipophilicity and thermal stability, making these compounds suitable for fluorinated materials . - Oxetane vs. Amino/Trifluoromethyl: The oxetan-3-yloxy group in the target compound introduces a strained ether ring, improving aqueous solubility compared to trifluoromethyl or pentylamino derivatives. This feature is advantageous in drug design, where metabolic stability and bioavailability are critical .
Physicochemical and Application-Based Comparisons
Solubility and Stability
- This compound:
The oxetane ring improves solubility in polar solvents (e.g., DMSO, acetone) compared to trifluoromethyl analogues, which are more lipophilic. However, the strained oxetane may reduce thermal stability relative to trifluoromethyl derivatives . - 3-Nitro-5-(trifluoromethyl)benzonitrile:
High thermal stability due to the robust C–F bonds, making it suitable for high-temperature applications .
Medicinal Chemistry Potential
- 5-Nitro-2-(pentylamino)benzonitrile: The pentylamino group increases basicity, aiding in interactions with biological targets. However, its larger size may reduce cell permeability compared to the oxetane derivative .
- Benzonitrile Derivatives in Drug Design: Studies on benzonitrile-based inhibitors highlight the importance of substituent choice; oxetane-containing compounds may offer better ADME (Absorption, Distribution, Metabolism, Excretion) profiles due to improved solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
